molecular formula C27H32N4O5 B597901 H-Val-Tyr-Ser-bNA CAS No. 13989-68-9

H-Val-Tyr-Ser-bNA

Cat. No.: B597901
CAS No.: 13989-68-9
M. Wt: 492.576
InChI Key: YENLRELPTNVUIB-HJOGWXRNSA-N
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Description

The compound H-Val-Tyr-Ser-bNA is a synthetic peptide composed of the amino acids valine, tyrosine, and serine, linked to a beta-naphthylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Tyr-Ser-bNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

H-Val-Tyr-Ser-bNA: undergoes various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.

    Reduction: The peptide can be reduced using agents like dithiothreitol (DTT) to break disulfide bonds if present.

    Substitution: The beta-naphthylamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracetic acid (PAA) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Dityrosine, quinones, and other oxidized tyrosine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptides with modified beta-naphthylamide groups.

Scientific Research Applications

H-Val-Tyr-Ser-bNA: has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study protease activity.

    Biology: Employed in the investigation of protein-protein interactions and signal transduction pathways.

    Medicine: Potential therapeutic applications in drug development and as a diagnostic tool.

    Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques like high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of H-Val-Tyr-Ser-bNA involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-naphthylamide group serves as a chromophore, allowing for the detection and quantification of enzymatic activity. The peptide sequence can be recognized and cleaved by proteases, leading to the release of the beta-naphthylamide group, which can be measured spectrophotometrically.

Comparison with Similar Compounds

H-Val-Tyr-Ser-bNA: can be compared with other similar peptides, such as:

    H-Val-Tyr-Ser-AMC: Contains a 7-amino-4-methylcoumarin group instead of beta-naphthylamide.

    H-Val-Tyr-Ser-pNA: Contains a para-nitroaniline group instead of beta-naphthylamide.

Uniqueness

The uniqueness of This compound lies in its beta-naphthylamide group, which provides distinct spectrophotometric properties, making it a valuable tool in enzymatic assays and other biochemical applications.

Similar Compounds

  • H-Val-Tyr-Ser-AMC
  • H-Val-Tyr-Ser-pNA
  • H-Val-Tyr-Ser-FITC : Contains a fluorescein isothiocyanate group for fluorescence-based assays.

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-16(2)24(28)27(36)30-22(13-17-7-11-21(33)12-8-17)25(34)31-23(15-32)26(35)29-20-10-9-18-5-3-4-6-19(18)14-20/h3-12,14,16,22-24,32-33H,13,15,28H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)/t22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENLRELPTNVUIB-HJOGWXRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13989-68-9
Record name 13989-68-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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